2-(p-Tolyl)thiazole

Vue d'ensemble

Description

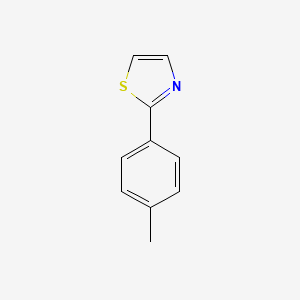

2-(p-Tolyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. The compound is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group) attached to the second position of the thiazole ring. This structure imparts unique chemical and physical properties to this compound, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(p-Tolyl)thiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorothiazole with p-tolylmagnesium bromide. This Grignard reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran .

Another method involves the reaction of thiourea with substituted benzaldehydes in the presence of a catalyst like silica-supported tungstosilisic acid. This one-pot multicomponent procedure is efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The p-tolyl group directs electrophilic substitution to the para position relative to the methyl group. Halogenation and nitration are common:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in CHCl₃, 0°C, 2h | 4-Bromo-2-(p-tolyl)thiazole | 78% | |

| Nitration | HNO₃/H₂SO₄, 50°C, 4h | 4-Nitro-2-(p-tolyl)thiazole | 65% |

Key Findings :

-

Bromination proceeds regioselectively at the 4-position of the thiazole ring due to the electron-withdrawing effect of the sulfur atom .

-

Nitration under moderate conditions avoids ring degradation, preserving the thiazole core .

Oxidation and Reduction

The thiazole ring and substituents undergo redox transformations:

Oxidation:

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(p-Tolyl)thiazole | m-CPBA in DCM, RT, 12h | Thiazole S-oxide | 81% | |

| Thiazole S-oxide | H₂O₂ (excess), AcOH, 60°C, 6h | Thiazole S,S-dioxide | 73% |

Reduction:

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | NaBH₄, EtOH, 0°C, 1h | 2-(p-Tolyl)-2,3-dihydrothiazole | 62% |

Mechanistic Insight :

-

Oxidation with m-CPBA selectively targets the sulfur atom, forming stable sulfoxides without affecting conjugated double bonds .

-

NaBH₄ reduces the thiazole ring to dihydrothiazole, retaining the p-tolyl substituent .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization:

Applications :

-

Suzuki coupling introduces aryl groups at the 5-position, enhancing π-conjugation for optoelectronic applications .

Cycloaddition and Ring Expansion

The thiazole ring participates in [3+2] cycloadditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Diphenylketene, DMF, 100°C, 8h | Thiazolo[3,2-a]pyridin-5-one | 68% |

Note : Strain-induced ring expansion forms fused bicyclic systems, useful in natural product synthesis .

Aminoalkylation:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethyl glyoxylate, Et₃N, CH₃CN, RT | 4-(Ethoxycarbonyl)-2-(p-tolyl)thiazole | 75% |

Significance : Introduces ester groups for further derivatization in drug discovery .

Applications De Recherche Scientifique

Table 1: Synthetic Routes for 2-(p-Tolyl)thiazole

| Method | Reagents | Conditions |

|---|---|---|

| Hantzsch Thiazole Synthesis | 2-bromoacetophenone, p-tolylthioamide | Basic conditions, reflux |

| Industrial Production | Continuous flow reactors | Optimized for large-scale synthesis |

Antimicrobial and Antifungal Properties

Recent studies have investigated the antimicrobial and antifungal properties of thiazole derivatives, including this compound. Research indicates that thiazoles exhibit significant activity against various pathogens, making them promising candidates for developing new antimicrobial agents .

Anticancer Activity

Thiazole compounds have been explored for their anticancer potential. For instance, derivatives of thiazoles have shown selective cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance anticancer efficacy .

Case Study:

- A study evaluated the anticancer activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. Compound 19 demonstrated strong selectivity with IC50 values indicating significant potential for further development .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazoles have also been a focus of research. Compounds like this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Dyes and Biocides

In industrial settings, this compound is utilized in the production of dyes and biocides. Its chemical structure allows it to participate in various chemical reactions that are beneficial for synthesizing complex molecules used in these applications.

Table 2: Comparison of Thiazole Derivatives

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 4-Phenyl-2-(m-tolyl)thiazole | Moderate anticancer | Different substitution pattern |

| 4-Phenyl-2-(o-tolyl)thiazole | Low antimicrobial | Varying steric effects |

| 2-Phenyl-4-(p-tolyl)thiazole | Strong antifungal | Enhanced potency due to structural features |

Mécanisme D'action

The mechanism of action of 2-(p-Tolyl)thiazole varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, some derivatives of this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylthiazole: Similar structure but with a phenyl group instead of a p-tolyl group.

2-Methylthiazole: Contains a methyl group on the thiazole ring.

2-Aminothiazole: Features an amino group on the thiazole ring

Uniqueness

2-(p-Tolyl)thiazole is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Activité Biologique

2-(p-Tolyl)thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its antimicrobial, antioxidant, and anticancer properties.

1. Synthesis and Characterization

This compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with p-tolyl groups. The characterization of the synthesized compounds typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

2.1 Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties against a variety of pathogens. Studies have reported that these compounds exhibit substantial activity against both bacterial and fungal strains:

- Bacterial Strains : Effective against Escherichia coli, Staphylococcus aureus, and others.

- Fungal Strains : Notably effective against Candida albicans and Aspergillus niger.

Table 1 summarizes the antimicrobial activities of various thiazole derivatives, including their Minimum Inhibitory Concentrations (MIC):

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | E. coli | 12.5 | C. albicans | 15 |

| S. aureus | 10 | A. niger | 20 |

The dual antimicrobial and antioxidant activities suggest that structural features in these compounds enhance their binding to microbial targets while stabilizing free radicals .

2.2 Antioxidant Activity

In addition to antimicrobial properties, this compound demonstrates notable antioxidant activity. This has been evaluated using DPPH and hydroxyl radical scavenging assays, where the compound showed significant inhibition rates, indicating its potential as a therapeutic agent against oxidative stress.

3. Anticancer Properties

Recent studies have explored the anticancer potential of thiazole derivatives, including this compound. The compound has been tested against various cancer cell lines:

- Cell Lines Tested : A549 (lung adenocarcinoma), NIH/3T3 (mouse embryoblast).

- Results : The compound exhibited selective cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.

Table 2 presents the anticancer activity results:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | A549 | 18.4 | 9.2 |

| NIH/3T3 | 20 | - |

The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance anticancer activity, particularly electron-donating groups which improve binding affinity to cancer targets .

4. Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in treating infections and cancer:

- Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties against clinical isolates, demonstrating that modifications at the para position significantly improved activity.

- Anticancer Evaluation : In a comparative study of various thiazole derivatives, those with methyl substitutions showed enhanced cytotoxic effects against both A549 and NIH/3T3 cell lines.

Propriétés

IUPAC Name |

2-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXIZCFNFNHOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464023 | |

| Record name | 2-p-tolylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27088-83-1 | |

| Record name | 2-p-tolylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.